Fmoc-ADMA hydrochloride salt

Description

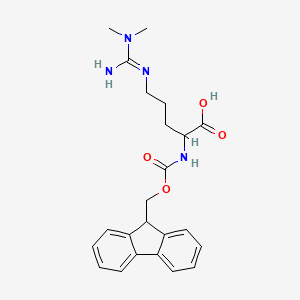

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAXLSMKNHJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Post Translational Modifications Ptms in Protein Science

Following their synthesis from messenger RNA templates, proteins can undergo a variety of chemical changes known as post-translational modifications (PTMs). scbt.com These modifications are covalent processing events that can involve the addition of functional groups, proteins, lipids, or sugars to amino acid side chains, or the proteolytic cleavage of protein backbones. altabioscience.com PTMs dramatically expand the functional diversity of the proteome, far beyond what is encoded by the genome alone. altabioscience.com While the human genome is estimated to contain 20,000 to 25,000 genes, the proteome is thought to encompass over a million different proteins, largely due to PTMs. altabioscience.com

These modifications are critical for regulating nearly all aspects of a protein's life, including its activity, localization, folding, and interactions with other molecules. altabioscience.compeptide.com Common examples of PTMs include phosphorylation, glycosylation, ubiquitination, acetylation, and methylation. altabioscience.comsigmaaldrich.com The reversible nature of many PTMs allows for a dynamic control of cellular processes, akin to a molecular switch that can turn protein functions on or off in response to cellular signals. peptide.com Consequently, the study of PTMs is fundamental to understanding complex biological systems and the molecular basis of numerous diseases. altabioscience.comscbt.com

Biochemical Significance of Arginine Methylation and Asymmetric Dimethylarginine Adma

Arginine methylation is a widespread PTM where one or two methyl groups are added to the guanidino group of arginine residues within proteins. scbt.com This modification is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs). scbt.comluxembourg-bio.com Arginine's unique structure, with its positively charged guanidinium (B1211019) group, often places it at the interface of protein-protein or protein-nucleic acid interactions. chemicalbook.com The addition of methyl groups can alter these interactions and thereby regulate a multitude of cellular processes, including signal transduction, gene expression, RNA metabolism, and DNA repair. scbt.commdpi.com

There are three main types of methylated arginine: monomethylarginine (MMA), symmetric dimethylarginine (SDMA), and asymmetric dimethylarginine (ADMA). ADMA is formed when two methyl groups are added to the same terminal nitrogen atom of the guanidino group. nih.gov It is a naturally occurring substance found in the blood plasma and is a metabolic byproduct of protein modification. nih.gov

The primary biochemical significance of free ADMA lies in its role as an endogenous inhibitor of nitric oxide synthase (NOS). glpbio.comrsc.org NOS is the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule involved in various physiological processes, most notably the regulation of vascular tone and blood pressure. chemicalbook.comglpbio.com By competing with the natural substrate L-arginine, ADMA can reduce the production of NO. nih.gov Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated as a risk factor in a range of cardiovascular diseases, including hypertension, atherosclerosis, and chronic heart failure. nih.govrsc.orgcaymanchem.com

Fundamental Role of Fmoc Protecting Group Chemistry in Synthetic Biology and Peptide Science

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating Fmoc-ADMA

Fmoc SPPS is the predominant method for synthesizing peptides containing modified residues like ADMA due to its use of milder, base-labile N-α-Fmoc protection, which is compatible with a wide range of sensitive side-chain protecting groups. nih.govaurigeneservices.com The general SPPS cycle involves anchoring the first amino acid to a solid support (resin), followed by iterative cycles of N-α-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid until the desired sequence is assembled. aurigeneservices.com For incorporating ADMA, the side-chain guanidino group is typically protected with the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, making Fmoc-ADMA(Pbf)-OH the standard reagent for this purpose. sigmaaldrich.comsigmaaldrich.com

The formation of the amide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming Fmoc-amino acid requires an activating agent, known as a coupling reagent. The choice of reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. bachem.com For sterically hindered residues like ADMA, potent activating agents are necessary.

Commonly used coupling reagents belong to two main classes: phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU, COMU). bachem.com HBTU and TBTU are highly popular due to their efficiency and the water-solubility of their by-products, simplifying purification. bachem.com HATU is often employed for particularly difficult couplings, such as with N-methylated or other sterically demanding amino acids. uci.edu Carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used with an additive like OxymaPure or HOBt, represent another effective and cost-efficient option. nih.govbachem.com The combination of DIC with additives is known to suppress racemization, which can be a concern with base-mediated activation methods, especially for residues like cysteine or when using elevated temperatures. nih.govbachem.com

| Reagent | Full Name | Class | Key Advantages | Considerations | References |

|---|---|---|---|---|---|

| HBTU / TBTU | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) / (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate | Aminium/Uronium | Highly efficient, popular, by-products are soluble. Recommended for phosphorylated amino acids. | Requires a base (e.g., DIPEA), which can increase risk of racemization for sensitive residues. | bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Very potent, effective for sterically hindered couplings and reducing racemization of histidine. | More expensive than HBTU/TBTU. | bachem.comuci.edu |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Cost-effective; resulting urea (B33335) by-product is soluble in common wash solvents. Used with additives to reduce racemization. | Requires an additive (e.g., OxymaPure, HOBt) for efficient activation and to suppress side reactions. | nih.govbachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium | Safer alternative to HOBt/HOAt-based reagents, highly soluble, suitable for microwave-assisted SPPS. | Relatively newer, may be more costly. | bachem.com |

The iterative removal of the temporary N-α-Fmoc protecting group is typically achieved by treating the peptidyl-resin with a 20% solution of a secondary amine base, piperidine, in a solvent like dimethylformamide (DMF). embrapa.brcreative-peptides.com This process involves a beta-elimination mechanism and is usually completed within minutes. embrapa.br Incomplete deprotection can lead to deletion sequences, so monitoring is sometimes performed, often by observing the UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov

The final step after chain assembly is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com For Fmoc-SPPS, this is accomplished with strong acid, most commonly trifluoroacetic acid (TFA). creative-peptides.comthermofisher.com During this process, the protecting groups (e.g., Pbf from arginine, Boc from tryptophan, tBu from tyrosine) are cleaved, generating reactive carbocations. embrapa.brsigmaaldrich.com These cations can irreversibly modify sensitive residues like tryptophan, tyrosine, methionine, and cysteine. sigmaaldrich.comthermofisher.com To prevent these side reactions, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail". sigmaaldrich.com

A widely used general-purpose cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). creative-peptides.comsigmaaldrich.com TIS is an efficient scavenger for t-butyl and trityl cations, while water helps scavenge other reactive species. sigmaaldrich.com For peptides containing arginine protected with Pbf, such as those with ADMA, this cocktail is generally sufficient, with cleavage of the Pbf group usually complete within a few hours. sigmaaldrich.comthermofisher.com For more complex peptides, especially those containing cysteine, more complex and often malodorous cocktails containing reagents like 1,2-ethanedithiol (B43112) (EDT) may be necessary. sigmaaldrich.comthermofisher.com

| Cocktail Name/Composition | Typical Use Case | Scavenger(s) and Function | References |

|---|---|---|---|

| TFA / TIS / H₂O (95:2.5:2.5) | General purpose; suitable for most peptides, including those with Arg(Pbf), Tyr(tBu), Trp(Boc). | TIS: Scavenges t-butyl and trityl cations. H₂O: General scavenger. | creative-peptides.comsigmaaldrich.com |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for very complex peptides, especially those with multiple sensitive residues or older protecting groups like Arg(Mtr). | Phenol/Thioanisole: Scavenge various cations. EDT: Strong scavenger, particularly for protecting Cys and Met. | sigmaaldrich.comthermofisher.com |

| TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | Recommended for peptides containing Cys(Trt) and Arg(Pbf). | EDT: Protects cysteine from re-attachment of trityl groups. TIS/H₂O: General scavengers. | thermofisher.com |

Polystyrene (PS) cross-linked with divinylbenzene (B73037) is the most traditional and widely used polymer matrix. chempep.comresearchgate.net For synthesizing peptide amides, a Rink Amide linker is commonly employed, which releases a C-terminal amide upon TFA cleavage. aurigeneservices.commerckmillipore.com For peptide acids, Wang or 2-chlorotrityl chloride (2-CTC) resins are standard choices. aurigeneservices.comdu.ac.in

The loading capacity (mmol of reactive sites per gram of resin) is an important parameter. High loading can be economical but may lead to aggregation and incomplete reactions for long or difficult sequences. chempep.comreddit.com Lower loading (0.1-0.4 mmol/g) is often preferred for complex peptides to minimize these issues. researchgate.netreddit.com More advanced resins, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene (e.g., TentaGel) or pure PEG-based resins, offer improved swelling in a wider range of solvents and can enhance reaction kinetics, proving beneficial for synthesizing hydrophobic or aggregation-prone peptides, including those containing bulky modified residues. chempep.comreddit.com

| Resin Name | Polymer Matrix | Typical Linker | Final Peptide C-Terminus | Key Features | References |

|---|---|---|---|---|---|

| Rink Amide Resin | Polystyrene | Rink Amide | Amide | Standard for peptide amides; stable linker cleaved by standard TFA cocktails. | aurigeneservices.commerckmillipore.com |

| Wang Resin | Polystyrene | p-alkoxybenzyl alcohol (Wang) | Acid | Standard for peptide acids; risk of some peptide loss with repeated deprotections. | aurigeneservices.comdu.ac.in |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene | Trityl | Acid | Very acid-labile linker allows cleavage of fully protected peptide fragments for segment condensation. | aurigeneservices.comdu.ac.in |

| TentaGel / PEG-PS Resin | PEG-grafted Polystyrene | Various (e.g., Rink, Wang) | Amide or Acid | Excellent swelling properties in diverse solvents, reduces aggregation, good for difficult sequences. | reddit.com |

Solution-Phase Synthetic Approaches for Fmoc-ADMA Derivatives

While SPPS dominates laboratory-scale peptide synthesis, solution-phase peptide synthesis (SolPS) remains relevant, particularly for the large-scale industrial production of specific peptides. genscript.comgoogle.com In SolPS, all reactions are carried out in a homogeneous solution, requiring purification of the intermediate peptide after each coupling or deprotection step. thieme-connect.de

Applying Fmoc chemistry to SolPS presents a significant challenge: the fulvene (B1219640) by-product generated during deprotection can be difficult to separate from the desired peptide. google.com Strategies to overcome this include using alternative deprotection reagents or specialized purification techniques. google.com For instance, the Group-Assisted Purification (GAP) method has been adapted for Fmoc-based SolPS, using specific protecting groups to alter the peptide's solubility, allowing for purification via liquid-liquid extractions rather than chromatography or precipitation. google.com

The synthesis of Fmoc-ADMA derivatives in solution would follow the general principles of activating the carboxylic acid for coupling. Reagents like N,O-dimethylhydroxylamine can be used to form stable Weinreb amides from Fmoc-amino acid chlorides, which are versatile intermediates for further reactions. arkat-usa.org More recently, coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have shown high efficiency and low racemization for solution-phase synthesis, generating water-soluble by-products that simplify workup. mdpi.com Such methods could be applied to the synthesis of short peptide segments containing Fmoc-ADMA for subsequent ligation into larger constructs.

Emerging and Green Synthetic Technologies

Recent advancements in peptide synthesis have focused on increasing speed, efficiency, and sustainability, leading to the development of automated platforms and the refinement of green chemistry protocols.

Automation has been a cornerstone of SPPS for decades, with modern synthesizers offering features like microwave heating and UV monitoring to optimize and accelerate the process. nih.govresearchgate.net Microwave irradiation can significantly shorten the time required for both coupling and deprotection cycles by preventing peptide chain aggregation and facilitating chemical bond formation. genscript.com

Continuous flow synthesis represents a further evolution of this technology. nih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor containing the solid-phase resin. researchgate.netrsc.org This approach offers superior control over reaction parameters like temperature and pressure, leading to highly efficient and rapid synthesis. researchgate.net A key advantage of continuous flow SPPS is the dramatic reduction in the excess amino acids and coupling reagents required—often as low as 1.5 equivalents compared to the 3- to 10-fold excess common in batch synthesis. researchgate.net This makes the technology highly economical and sustainable, especially when incorporating expensive building blocks like Fmoc-ADMA(Pbf)-OH. researchgate.net Automated and continuous flow platforms are fully compatible with the standard Fmoc/tBu chemistry used for ADMA incorporation, providing a faster and more resource-efficient path to target peptides. nih.govresearchgate.net

Mechanochemical and Reactive Extrusion Methodologies

Traditional peptide synthesis, whether in solution or on a solid phase (SPPS), has drawbacks related to green chemistry, often requiring large volumes of hazardous solvents and excess reagents. chemistryviews.org Mechanochemical approaches, which use mechanical energy to induce chemical reactions, offer a more environmentally friendly alternative. chemistryviews.org Reactive extrusion, in particular, has emerged as a scalable and continuous processing technology for peptide synthesis. 5z.com

This method utilizes a twin-screw extruder (TSE), an apparatus widely used in the polymer and food industries, which consists of a barrel containing two co-rotating screws that efficiently mix and transport reactants. chemistryviews.org5z.com The extruder can be configured for recirculation, which allows for extended and optimized reaction times within a small barrel volume, or for continuous operation, making it suitable for industrial-scale production. chemistryviews.orgresearchgate.net

Research has demonstrated the successful synthesis of dipeptides and tripeptides using this solvent-less or low-solvent technique. chemistryviews.orgchemrxiv.org In a model reaction, the coupling of Fmoc-His(Trt)-OH with S-phenylethylamine was optimized. Using diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (OxymaPure) as coupling agents with a small amount of ethyl acetate (B1210297) as a liquid additive, the desired dipeptide was produced in a 99% isolated yield with minimal epimerization after just four minutes of recirculation at 40°C. chemistryviews.org This highlights the efficiency and stereochemical control offered by the process.

The optimized reactive extrusion method has been successfully applied to the large-scale, continuous synthesis of the artificial sweetener aspartame, yielding 56.2 grams of the pure dipeptide. chemistryviews.org This demonstrates the scalability of reactive extrusion, overcoming the limitations of other mechanochemical methods like ball-milling, which are typically restricted to discontinuous batch production. 5z.com The ability to handle solids and highly viscous mixtures makes extrusion a powerful tool for intensified and greener peptide production. 5z.comchemrxiv.org

| Coupling Reagents | Liquid Additive | Temperature (°C) | Time (min) | Isolated Yield (%) | Epimerization (%) |

|---|---|---|---|---|---|

| DIC, OxymaPure | Ethyl Acetate | 40 | 4 | 99 | 0.37 |

Sustainable Solvent Systems in Fmoc-SPPS

Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the dominant method for producing peptides in both research and industrial settings. tandfonline.comdigitellinc.com However, the process is notorious for its high consumption of hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comnih.gov These substances are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity, and their use generates large volumes of hazardous waste. tandfonline.com

In response, the principles of green chemistry have driven research into identifying safer, more sustainable solvent alternatives. nih.gov An ideal green solvent for Fmoc-SPPS must satisfy several criteria, including effectively swelling the solid-phase resin, solubilizing the protected amino acids and coupling reagents, and facilitating efficient Fmoc-deprotection and coupling reactions. nih.govtandfonline.com

Over the past decade, several greener solvents have been evaluated, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), N-butylpyrrolidinone (NBP), and dimethyl carbonate (DMC). tandfonline.comnih.gov More recently, novel solvent mixtures have been developed to better mimic the favorable properties of DMF. tandfonline.com For instance, mixtures of green solvents such as Cyrene with dimethyl carbonate or diethyl carbonate have been explored. acs.org

One study identified a novel green solvent mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) (75:25 v/v) as a viable alternative to DMF. tandfonline.com This mixture demonstrated good swelling properties for common polystyrene (PS) resins and was capable of solubilizing all standard Fmoc-protected amino acids. tandfonline.com The efficacy of this system was proven through the successful synthesis of model peptides like Aib-enkephalin and Aib-ACP, achieving high purity. tandfonline.com Another promising green solvent, dipropyleneglycol dimethylether (DMM), has been shown to be a valuable alternative to DMF in all steps of SPPS and offers the advantage of being recyclable. nih.gov

The transition to sustainable solvents is a critical step in reducing the environmental footprint of peptide synthesis, aligning pharmaceutical manufacturing with modern green chemistry standards. rsc.orgpeptide.comacs.org

| Resin Type | Swelling in DMF (mL/g) | Swelling in Anisole/NOP (mL/g) |

|---|---|---|

| Rink Amide PS | ~5.5 | ~5.0 |

| Wang PS | ~5.2 | ~5.0 |

| ChemMatrix (CM) | ~5.0 | ~6.0 |

| TentaGel (TG) | ~4.5 | ~3.5 |

| Green Solvent/Mixture | Key Findings/Applications | Reference |

|---|---|---|

| γ-Valerolactone (GVL) | Can effectively replace DMF for Fmoc removal steps on both Polystyrene and ChemMatrix resins. | acs.org |

| Cyrene/Carbonate Mixtures | Explored as a DMF-free system for SPPS, successfully used to synthesize Octreotide. | acs.org |

| Anisole/N-octylpyrrolidone (NOP) | (75:25) mixture effectively solubilizes all Fmoc amino acids and swells PS resins comparably to DMF. | tandfonline.com |

| Dipropyleneglycol dimethylether (DMM) | A biodegradable and recyclable solvent shown to be a valuable alternative for all SPPS steps. | nih.gov |

| N-butylpyrrolidinone (NBP) | Similar characteristics to NMP but not classified as reprotoxic; used in the synthesis of octreotide. | tandfonline.com |

Elucidation of Fmoc Cleavage Mechanisms

The removal of the temporary Nα-Fmoc protecting group is a critical and repeated step in SPPS. This deprotection is achieved under basic, non-hydrolytic conditions, ensuring the stability of acid-labile side-chain protecting groups and the peptide-resin linkage. publish.csiro.au The cleavage proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. publish.csiro.autotal-synthesis.comacs.orgrsc.org

The process is initiated by the abstraction of the acidic proton from the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. total-synthesis.comacs.org This deprotonation is favored because it forms a stabilized carbanion; the resulting fluorenyl anion is an aromatic system according to Hückel's rule. total-synthesis.com This intermediate then undergoes elimination, releasing the free Nα-amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). acs.org

The role of the basic reagent is twofold. It not only catalyzes the initial proton abstraction but also acts as a scavenger for the electrophilic DBF byproduct. acs.orgrsc.org Secondary amines, such as piperidine or piperazine (B1678402), are particularly effective because they trap the DBF to form a stable adduct, preventing it from reacting with the newly deprotected Nα-amine of the peptide chain, which would otherwise lead to irreversible chain termination. total-synthesis.comacs.org

The kinetics of Fmoc removal can be influenced by the choice of base and solvent system. While a 20% piperidine solution in dimethylformamide (DMF) is standard, alternatives have been explored to optimize deprotection and minimize side reactions. nih.govacs.org For instance, combinations like 5% piperazine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP) have been shown to enhance deprotection rates compared to the conventional piperidine/DMF mixture. rsc.orgnih.govacs.org

Mitigation of Side Reactions during Fmoc-ADMA Incorporation and Peptide Elongation

The synthesis of peptides containing ADMA using Fmoc-ADMA(Pbf)-OH requires careful management of potential side reactions. The bulky and electron-donating nature of the protected dimethylated guanidino group can influence reactivity and steric hindrance during coupling and deprotection steps.

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly at the dipeptide stage. chempep.com It occurs when the deprotected N-terminal amino group of a dipeptidyl-resin intramolecularly attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. chempep.comiris-biotech.de This not only results in the loss of the peptide from the resin but also terminates the synthesis at that site. acs.org

The propensity for DKP formation is highly sequence-dependent, with C-terminal proline residues being particularly problematic due to the conformational favorability of their secondary amine. iris-biotech.dedigitellinc.com While specific data on ADMA's influence is limited, the steric bulk of the adjacent Fmoc-ADMA(Pbf)-OH could potentially influence the rate of this side reaction.

Strategies to control DKP formation include:

Resin Choice: Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can physically impede the back-biting attack on the ester linkage. acs.orgchempep.com

Optimized Deprotection: Modifying the Fmoc deprotection conditions can significantly reduce DKP formation. For example, using a solution of 2% DBU and 5% piperazine in NMP has been shown to be more effective at minimizing DKP than the standard 20% piperidine in DMF. nih.govacs.org

Dipeptide Coupling: Incorporating a pre-formed Fmoc-dipeptide unit can bypass the vulnerable dipeptidyl-resin stage altogether. chempep.com

| Reagent/Condition | Effect on DKP Formation | Reference |

|---|---|---|

| 20% Piperidine/DMF | Standard condition, can lead to significant DKP formation (e.g., 13.8% in a model sequence). | nih.gov |

| 5% Piperazine/DMF or NMP | Significantly reduces DKP formation (to <4% in a model sequence). | nih.gov |

| 2% DBU / 5% Piperazine/NMP | Drastically reduces DKP formation compared to standard conditions. | acs.org |

| Use of 2-Chlorotrityl Chloride (CTC) Resin | Reduces susceptibility to DKP formation due to steric hindrance. | chempep.com |

Maintaining the stereochemical integrity of each amino acid is paramount in peptide synthesis. Racemization can occur during the activation step of the carboxyl group for coupling. chempep.com The activated amino acid can cyclize to form a 5(4H)-oxazolone, which is prone to racemization via enolization. chempep.com

For arginine derivatives, the risk of racemization during coupling is a known concern. Studies on the synthesis of peptides like cetrorelix, which contains arginine, have shown that the choice of coupling reagents and additives is critical. researchgate.net The use of aminium-based coupling reagents like HATU in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) is effective in suppressing racemization by minimizing the lifetime of the vulnerable activated species. chempep.comresearchgate.net While specific racemization studies on Fmoc-ADMA(Pbf)-OH are not widely published, the principles established for Fmoc-Arg(Pbf)-OH are directly applicable. researchgate.net

The guanidino side chain of arginine, even when protected, can be involved in or influence side reactions. The most significant side reaction for arginine itself is the formation of a δ-lactam, which is an intramolecular cyclization involving the Nδ of the guanidino group. nih.govnih.gov However, the use of robust protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is also used for Fmoc-ADMA-OH, is designed to prevent this. merckmillipore.comalfa-chemistry.com

Another potential issue during final cleavage from the resin is the modification of other residues by the cleaved protecting group. The sulfonyl-based Pbf group, upon cleavage with trifluoroacetic acid (TFA), can lead to the sulfonation of sensitive residues, particularly tryptophan. sigmaaldrich.comiris-biotech.de This side reaction can be mitigated by using scavengers in the cleavage cocktail or by protecting the indole (B1671886) nitrogen of tryptophan, for instance, with a Boc group (Fmoc-Trp(Boc)-OH). merckmillipore.comsigmaaldrich.com

Enzymatic and Non-Enzymatic Mechanistic Insights into Arginine Methylation

Asymmetric dimethylarginine (ADMA) is a naturally occurring post-translational modification generated by a specific class of enzymes. frontiersin.orgfrontiersin.org Understanding its formation provides context for its biological importance.

Enzymatic Methylation: The methylation of arginine residues in proteins is catalyzed by a family of enzymes called Protein Arginine Methyltransferases (PRMTs). frontiersin.orgfrontiersin.orgbiologists.com These enzymes transfer a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the guanidino nitrogen atoms of arginine. biologists.com

There are two main types of PRMTs based on the methylation state they produce:

Type I PRMTs: These enzymes (e.g., PRMT1, PRMT4/CARM1, PRMT6, PRMT8) catalyze the formation of monomethylarginine (MMA) and subsequently add a second methyl group to the same terminal nitrogen atom to produce ADMA. biologists.comnih.gov PRMT1 is considered the major enzyme responsible for the bulk of ADMA formation in mammalian cells. nih.gov

Type II PRMTs: These enzymes (e.g., PRMT5, PRMT9) also form an MMA intermediate but then add the second methyl group to the other terminal nitrogen atom, resulting in symmetric dimethylarginine (SDMA). biologists.comnih.gov

The catalytic mechanism generally follows an ordered sequential model where AdoMet binds to the enzyme first, followed by the protein substrate. nih.gov After the methyl transfer, the methylated product is released, followed by the S-adenosyl-L-homocysteine (AdoHcy) byproduct. nih.gov

Non-Enzymatic Mechanisms: While enzymatic catalysis is the primary route for arginine methylation in vivo, the potential for non-enzymatic methylation exists, though it is not considered a significant biological pathway. Another related modification is the conversion of arginine to citrulline by peptidyl arginine deiminase (PAD) enzymes. This process is distinct from methylation but can compete with it, as deimination prevents subsequent methylation at that site. biologists.comucla.edu

| PRMT Type | Primary Product | Example Enzymes | Reference |

|---|---|---|---|

| Type I | Asymmetric Dimethylarginine (ADMA) | PRMT1, PRMT4 (CARM1), PRMT6, PRMT8 | biologists.comnih.gov |

| Type II | Symmetric Dimethylarginine (SDMA) | PRMT5, PRMT9 | biologists.comnih.gov |

| Type III | Monomethylarginine (MMA) only | PRMT7 | biologists.com |

Analytical Research Methodologies and Derivatization Strategies Utilizing Fmoc Cl

Principles and Applications of Fmoc-Cl as a Derivatization Agent

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) serves as a key derivatizing agent in analytical chemistry, particularly for the analysis of amino acids and other primary and secondary amines. sigmaaldrich.comresearchgate.net Its primary application in this context is to render these molecules detectable by common HPLC detectors. scielo.br The Fmoc group provides a strong fluorophore (excitation ~265 nm, emission ~315 nm) and chromophore, allowing for quantification in the femtomole range. sigmaaldrich.comnih.gov Beyond derivatization for analysis, the Fmoc group is a cornerstone of solid-phase peptide synthesis, where it acts as a temporary protecting group for amines. scielo.bracs.org

Reaction Mechanisms and Kinetics of Fmoc Derivatization

The derivatization of ADMA with Fmoc-Cl proceeds via a nucleophilic substitution reaction. The amino group of ADMA attacks the electrophilic carbonyl carbon of the chloroformate. This reaction is typically conducted under mild, alkaline conditions, using a borate (B1201080) buffer, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. researchgate.netconicet.gov.ar The reaction is generally rapid, often reaching completion within minutes at room temperature. researchgate.netscielo.br

A significant competing reaction is the hydrolysis of Fmoc-Cl to form 9-fluorenylmethanol (FMOC-OH), which can also be detected by fluorescence and may interfere with the analysis. scielo.br The rate of this hydrolysis is highly dependent on the pH of the reaction medium; more basic conditions that favor the derivatization reaction also accelerate the degradation of the reagent. scielo.brconicet.gov.ar

Optimization of Derivatization Protocols for Reproducibility and Efficiency

To ensure accurate and reproducible quantification of ADMA, the derivatization protocol must be carefully optimized. Several key parameters influence the reaction's efficiency and the stability of the resulting Fmoc-ADMA derivative.

pH and Buffer Concentration: A borate buffer is most commonly used to maintain the alkaline conditions required for the reaction. conicet.gov.arikm.org.my The optimal pH is a critical balance; while a higher pH increases the reaction rate, it also promotes the hydrolysis of Fmoc-Cl. conicet.gov.ar Studies have identified optimal pH values ranging from 9.0 to 11.4, depending on the specific analytes and desired outcomes. nih.govconicet.gov.arresearchgate.net For instance, one study found pH 9.2 to be optimal for derivatizing citrulline and related amino acids, whereas another reported that pH 10.2 led to increased hydrolysis of the reagent. conicet.gov.ar

Reagent Concentration: A significant molar excess of Fmoc-Cl relative to the total amino acid concentration is necessary to drive the derivatization to completion. nih.govikm.org.my Ratios of Fmoc-Cl to total amino acids can range from 10:1 to 300:1. nih.gov

Reaction Time and Temperature: The reaction is fast, but protocols often specify reaction times from 15 to 40 minutes at ambient or slightly elevated temperatures to ensure completeness. scielo.brnih.gov However, high temperatures (above 45°C) can accelerate the degradation of both the Fmoc-Cl reagent and the Fmoc-derivatized product. scielo.br

Reaction Medium: The reaction is typically performed in a mixed aqueous-organic solvent system, such as acetonitrile (B52724) and water, to ensure the solubility of both the polar ADMA and the non-polar Fmoc-Cl. scielo.brikm.org.my

The following table summarizes typical optimized conditions found in various research studies.

| Parameter | Optimized Condition | Rationale / Finding | Source |

| Buffer | Borate Buffer | Commonly used and effective for maintaining alkaline pH. | nih.govconicet.gov.arikm.org.my |

| pH | 9.0 - 11.4 | Balances derivatization efficiency with reagent hydrolysis. | nih.govconicet.gov.arresearchgate.net |

| Buffer Concentration | 0.4 M | A compromise between reaction yield and the practical solubility of the borax (B76245) salt. | conicet.gov.ar |

| Fmoc-Cl:Analyte Ratio | 10:1 to 300:1 | A molar excess ensures the reaction proceeds to completion. | nih.gov |

| Reaction Temperature | Ambient to 50°C | The reaction is rapid at room temperature; elevated temperatures can increase degradation. | scielo.brnih.govresearchgate.net |

| Reaction Time | 15 - 40 minutes | Ensures complete derivatization of all amino acids. | scielo.brnih.gov |

This table is a synthesis of data from multiple sources and represents a range of conditions used in various analytical methods.

Strategies for Quenching Excess Derivatization Reagent

After the derivatization of ADMA is complete, the excess Fmoc-Cl and its primary hydrolysis byproduct, FMOC-OH, must be addressed as they can interfere with the subsequent chromatographic separation. conicet.gov.archromforum.org Several strategies have been developed to mitigate this interference.

Acidification: Lowering the pH of the solution by adding a strong acid, such as hydrochloric acid (HCl), effectively stops the derivatization and hydrolysis reactions. conicet.gov.arikm.org.my However, this approach can sometimes result in poor chromatographic peak shapes for the FMOC-OH byproduct. conicet.gov.ar

Liquid-Liquid Extraction: The excess, non-polar Fmoc-Cl can be removed by extraction with an immiscible organic solvent like pentane (B18724) or heptane. conicet.gov.ar While effective, this method is often cumbersome and difficult to implement in automated, high-throughput workflows. conicet.gov.ar

Chromatographic Separation Techniques for Fmoc-Derivatized Analytes

Once derivatized, Fmoc-ADMA is separated from other amino acids and reaction byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method for Fmoc-ADMA involves several steps. A common prerequisite is a sample cleanup stage, especially for complex biological samples like plasma. Solid-phase extraction (SPE) on a cation-exchange column is frequently used to isolate ADMA and other amino acids from proteins and other interfering matrix components before derivatization. nih.govnih.govnih.gov

The chromatographic separation itself is typically achieved using a gradient elution. The mobile phase starts with a high aqueous content to retain the polar analytes, and the proportion of organic solvent (e.g., acetonitrile) is gradually increased to elute the more hydrophobic Fmoc-derivatized compounds. ikm.org.my The goal is to achieve baseline separation of ADMA from its structural isomer, symmetric dimethylarginine (SDMA), as well as other related metabolites like N-monomethylarginine (MMA) and arginine (Arg). nih.govnih.gov

Advanced Column Chemistries and Mobile Phase Optimization

The choice of HPLC column and the composition of the mobile phase are paramount for achieving high-resolution separation of Fmoc-derivatized analytes.

Advanced Column Chemistries: While traditional, fully porous C18 silica (B1680970) columns are widely used, modern column technologies offer significant advantages.

Core-Shell Columns: These columns contain particles with a solid, non-porous core and a thin, porous outer shell. This design reduces diffusion distances, leading to higher separation efficiency, sharper peaks, and faster analysis times compared to conventional columns. conicet.gov.ar

Monolithic Columns: These columns consist of a single, continuous rod of porous silica. They offer lower backpressure, allowing for higher flow rates and faster separations. conicet.gov.ar

pH-Stable Chemistries: Certain analytes show better separation and peak shape at higher pH. Columns such as the Gemini-NX are designed with hybrid particle technology to be stable at high pH values (e.g., pH 9), which can be particularly advantageous for resolving methylated arginine derivatives. nih.gov

Mobile Phase Optimization: Fine-tuning the mobile phase is crucial for controlling the retention and selectivity of the separation. mastelf.comsphinxsai.com

Organic Modifier: Acetonitrile is a preferred solvent due to its low viscosity and good UV transparency. mastelf.com Methanol is a viable alternative. mastelf.com

pH and Buffers: The pH of the mobile phase affects the ionization state of any residual acidic or basic groups on the analytes or the column, influencing retention and peak shape. mastelf.com Buffers such as phosphate (B84403) or acetate (B1210297) are used to control the pH precisely. chromforum.orgsphinxsai.com Additives like trifluoroacetic acid (TFA) or formic acid are often included at low concentrations to act as ion-pairing agents and improve peak symmetry. ikm.org.myresearchgate.net

The following table outlines key considerations for mobile phase and column selection in the analysis of Fmoc-ADMA.

| Component | Selection / Optimization Parameter | Purpose / Effect | Source |

| Stationary Phase | C18 (Core-Shell, Monolithic, High-pH Stable) | Provides hydrophobic retention. Advanced chemistries improve resolution and speed. | conicet.gov.arnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., Phosphate, Acetate) with pH modifier (e.g., TFA, Formic Acid) | Controls pH, influences analyte ionization and peak shape. | ikm.org.mychromforum.orgsphinxsai.com |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | Elutes the hydrophobic Fmoc-derivatives. Acetonitrile often provides better efficiency. | mastelf.com |

| Elution Mode | Gradient Elution | Increasing concentration of Mobile Phase B allows for the separation of compounds with a wide range of polarities. | ikm.org.my |

| Mobile Phase pH | Typically pH 2-8 (for standard silica) or higher (for pH-stable columns) | Optimizes retention and selectivity. High pH can improve separation for arginine derivatives. | nih.govmastelf.com |

This table provides a generalized overview of common HPLC parameters for the separation of Fmoc-derivatized amino acids.

Mass Spectrometric Detection and Quantification of Fmoc-Derivatives

Mass spectrometry (MS) is a powerful tool for the analysis of Fmoc-derivatized amino acids, offering high selectivity and sensitivity. The introduction of the Fmoc group significantly improves the ionization efficiency and chromatographic behavior of amino acids like ADMA, making them amenable to sophisticated MS-based detection and quantification methods. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules like Fmoc-derivatized amino acids. In ESI-MS, the Fmoc-derivatives, separated by liquid chromatography (LC), are sprayed into the mass spectrometer, where they are ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode. nih.govsigmaaldrich.com The negative ion mode is often preferred for Fmoc-amino acids as it can provide high sensitivity. nih.gov The Fmoc group's structure facilitates stable ion formation, leading to robust and reproducible signals. ESI-MS provides accurate molecular weight information for the derivatized analyte, confirming the success of the derivatization reaction and the identity of the compound. nih.gov The combination of LC with ESI-MS allows for the separation and detection of individual Fmoc-amino acids from a complex mixture. nih.gov

For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is employed. researchgate.netresearchgate.net In an MS/MS experiment, a specific precursor ion of the Fmoc-derivatized amino acid (e.g., the [M-H]⁻ ion of Fmoc-ADMA) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.gov This process provides structural information and a highly specific fragmentation pattern for the analyte.

Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique that leverages these specific fragmentation patterns for highly sensitive and selective quantification. nih.gov In MRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each analyte. nih.govsigmaaldrich.com For Fmoc-ADMA, this would involve selecting its deprotonated molecular ion and monitoring for the appearance of specific, high-abundance fragment ions. This approach minimizes background noise and matrix interference, allowing for detection at very low concentrations, with limits of detection often reaching the femtomole level. nih.govsigmaaldrich.comresearchgate.net The method's precision is typically high, with intraday and interday relative standard deviations reported to be below 10% for many amino acids. nih.govsigmaaldrich.com

The table below illustrates typical parameters used in an MRM-based quantification of Fmoc-derivatized amino acids. Note that specific mass transitions would need to be empirically determined for Fmoc-ADMA.

Table 1: Representative MRM Parameters for Fmoc-Amino Acid Analysis| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Ionization Mode | The polarity used for ion generation. | Negative Electrospray Ionization (ESI-) | nih.gov, sigmaaldrich.com |

| Precursor Ion | The mass-to-charge ratio (m/z) of the intact derivatized molecule selected for fragmentation. | [M-H]⁻ of the Fmoc-amino acid | nih.gov |

| Product Ion(s) | The m/z of specific fragments generated from the precursor ion. | Amino acid-specific fragments | nih.gov |

| Dwell Time | The time spent monitoring a single MRM transition. | 20-100 ms | nih.gov |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for each specific transition | researchgate.net |

A significant advantage of using Fmoc-Cl as a derivatization reagent is the inherent fluorescence of the fluorenyl group. acs.orgsigmaaldrich.com This property allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector (FLD). jascoinc.comnih.gov The Fmoc-derivatives exhibit strong fluorescence at specific excitation and emission wavelengths, typically around 265 nm for excitation and 315 nm for emission, although other wavelengths have been used to reduce background noise. sigmaaldrich.comnih.govoup.com

Fluorescence detection offers a sensitive and cost-effective alternative or complement to mass spectrometry. nih.gov It is widely used for routine quantitative analysis of amino acids in various samples. nih.govoup.com The sensitivity of HPLC-FLD for Fmoc-amino acids is excellent, with detection limits in the picomole to femtomole range, rivaling those of mass spectrometry in some applications. nih.govnih.gov The combination of OPA (o-phthalaldehyde) for primary amino acids and FMOC for secondary amino acids in a dual-reagent method allows for comprehensive profiling of all amino acids in a single chromatographic run with fluorescence detection. jascoinc.comnih.gov

Addressing Challenges in Amino Acid Analysis (e.g., Peak Interference, Isomer Separation)

Despite the advantages of Fmoc-Cl derivatization, analytical challenges remain, particularly concerning peak interference and the separation of structurally similar isomers.

A primary source of interference is the derivatization reagent itself. Fmoc-Cl can react with water in the sample or solvent to produce a fluorescent byproduct, 9-fluorenylmethanol (Fmoc-OH). acs.orgtandfonline.com If present in high concentrations, this byproduct can create a large peak in the chromatogram that may overlap with and obscure the peaks of early-eluting amino acid derivatives. acs.orgtandfonline.com To mitigate this, strategies such as post-derivatization extraction with a non-polar solvent (e.g., ethyl acetate) or the use of solid-phase extraction (SPE) are employed to remove excess reagent and its hydrolysis products before chromatographic analysis. acs.orgnih.gov Sample matrix components can also interfere with the derivatization reaction or the detection process, but sample dilution or cleanup steps can often eliminate these effects. nih.gov

The separation of isomers, such as the methylated arginine derivatives ADMA and SDMA (Symmetric Dimethylarginine), presents a significant chromatographic challenge because they have identical molecular weights and similar chemical properties. nih.govnih.gov Derivatization with Fmoc-Cl does not resolve this issue on its own; however, it renders the isomers amenable to separation by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.gov Achieving baseline separation requires careful optimization of chromatographic conditions, including the choice of stationary phase (typically a C18 column), mobile phase composition, gradient elution profile, and temperature. nih.govnih.gov The high resolving power of modern UPLC systems has proven effective in separating many types of peptide and amino acid isomers, which is critical for their accurate and individual quantification by MS. nih.gov Similarly, chiral stationary phases can be used to separate the D- and L-enantiomers of Fmoc-derivatized amino acids. tandfonline.comphenomenex.com

The table below summarizes common challenges and solutions in the analysis of Fmoc-derivatized amino acids.

Table 2: Challenges and Mitigation Strategies in Fmoc-Amino Acid Analysis| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Peak Interference | Co-elution of the fluorescent Fmoc-OH byproduct with analyte peaks. | Post-derivatization liquid-liquid extraction; Solid-Phase Extraction (SPE) cleanup. | acs.org, nih.gov, tandfonline.com |

| Matrix Effects | Suppression or enhancement of the analyte signal by other components in the sample. | Sample dilution; SPE cleanup; Use of stable isotope-labeled internal standards. | nih.gov, nih.gov |

| Isomer Separation | Difficulty in resolving structurally similar compounds like ADMA and SDMA. | Optimization of HPLC/UPLC conditions (column, mobile phase, gradient); High-resolution chromatography. | nih.gov, nih.gov |

| Chiral Separation | Separation of D- and L-enantiomers of amino acids. | Use of chiral stationary phases in HPLC. | tandfonline.com, phenomenex.com |

Research Applications in Peptide and Biomolecule Design

Engineering Peptides with Site-Specific Methylated Arginine Residues

The site-specific incorporation of asymmetric dimethylarginine into a peptide sequence is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com For this purpose, the derivative Fmoc-ADMA(Pbf)-OH is widely used. merckmillipore.comsigmaaldrich.com In this compound, the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS. The guanidino side chain of the arginine is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. sigmaaldrich.comsigmaaldrich.com

This protection scheme allows for the seamless integration of ADMA into standard automated or manual Fmoc-SPPS protocols. merckmillipore.com The Fmoc-ADMA(Pbf)-OH building block can be coupled to the growing peptide chain using common activation reagents like HBTU or PyBOP. merckmillipore.comrsc.org Following the completion of the peptide sequence, the final cleavage from the resin and removal of the side-chain protecting groups, including the Pbf group on ADMA, is typically accomplished with a single-step treatment using strong acid cocktails, most commonly based on trifluoroacetic acid (TFA). merckmillipore.comsigmaaldrich.com This methodology provides researchers with complete control over the number and position of ADMA residues within a synthetic peptide, a capability that is essential for systematically studying the impact of this modification.

Impact of ADMA Incorporation on Peptide-Ligand Interactions

The addition of two methyl groups to an arginine side chain, converting it to ADMA, alters its size, hydrophobicity, and hydrogen-bonding capacity while preserving its positive charge. nih.gov These changes can significantly influence how the peptide interacts with its biological partners, such as nucleic acids and cell membranes.

Arginine methylation is a prevalent post-translational modification found on RNA-binding proteins, particularly within glycine-arginine rich (GAR) motifs. epicypher.comnih.gov The incorporation of ADMA into peptides has been shown to modulate their interaction with RNA. Arginine-rich domains are known to drive the formation of protein-RNA condensates through a process called liquid-liquid phase separation (LLPS), which is critical for the formation of membraneless organelles. wisc.edu

Studies using synthetic peptides have demonstrated that replacing arginine with ADMA can impair the peptide's ability to induce phase separation with RNA. wisc.edu For example, a peptide rich in ADMA may not form condensates with RNA on its own, whereas its unmethylated arginine-rich counterpart does. However, the ADMA-containing peptide can still be recruited into condensates formed by other arginine-rich peptides and RNA. wisc.edu This indicates that ADMA modification can act as a modulator of these higher-order structures rather than simply blocking the interaction. The underlying mechanism involves the alteration of cation-π and hydrogen-bonding interactions that are crucial for the multivalent associations driving phase separation. pnas.org The Tudor domain of TDRD3 has been identified as a specific "reader" of ADMA marks, and it recognizes an ADMA-containing peptide mimic of the C-terminal domain of RNA Polymerase II, linking this modification directly to the machinery of transcription. portlandpress.comresearchgate.net

| Peptide Type | Ability to Induce Phase Separation with RNA | Recruitment to Pre-formed RNA Condensates | Reference |

|---|---|---|---|

| Arginine-Rich | Yes | N/A | wisc.edu |

| ADMA-Rich | No | Yes | wisc.edu |

| Monomethylarginine (MMA)-Rich | Yes (modest) | N/A | wisc.edu |

Cell-penetrating peptides (CPPs), which are often rich in arginine, are widely used to deliver therapeutic molecules into cells. mdpi.com Modifying these peptides by incorporating ADMA can significantly influence their cellular uptake efficiency and mechanism. sigmaaldrich.com The methylation of arginine residues alters the peptide's interaction with the cell membrane, which can affect its internalization pathway, such as shifting the balance between direct membrane translocation and various forms of endocytosis. nih.govd-nb.info

For example, studies on Tat-derived peptides, a well-known class of CPPs, have utilized Fmoc-ADMA(Pbf)-OH to investigate how asymmetric dimethylation affects their cellular entry. sigmaaldrich.com While the positive charge is retained, the increased bulk and hydrophobicity from the methyl groups can alter the peptide's conformational flexibility and its interactions with membrane lipids and surface proteins, thereby modulating the efficiency of cargo delivery. nih.govacs.org The ability to synthesize peptides with precise ADMA positioning allows for a detailed investigation of how this modification can be harnessed to optimize the design of peptide-based drug delivery systems. nih.gov

Design of Mechanistic Probes and Enzyme Substrates

Peptides containing site-specifically incorporated ADMA are invaluable as mechanistic probes and enzyme substrates to explore complex biological systems. nih.govgoogle.com They are used to identify and characterize "reader" proteins—domains that specifically recognize the ADMA mark. A common method involves using a synthetic ADMA-peptide as bait in pulldown assays with cell lysates; interacting proteins can then be identified by mass spectrometry. portlandpress.com This approach led to the discovery that the Tudor domain of TDRD3 is a specific reader of ADMA. portlandpress.com

Furthermore, ADMA-containing peptides are essential for developing specific assays for enzymes involved in arginine methylation pathways. acs.org For instance, a direct and continuous assay for Coactivator-Associated Arginine Methyltransferase 1 (CARM1, or PRMT4) was developed using a synthetic peptide substrate derived from poly(A)-binding protein 1 (PABP1) where the target arginine was replaced with ADMA. acs.org By monitoring the conversion of the substrate to its methylated product via liquid chromatography-mass spectrometry (LC-MS/MS), researchers can precisely measure enzyme kinetics and screen for inhibitors. acs.org Such assays are crucial for understanding enzyme function and for the development of therapeutic agents targeting these enzymes.

| Substrate | Apparent KM (μM) | Reference |

|---|---|---|

| PABP1456–466 Peptide | 12.03 ± 2.28 | acs.org |

| S-adenosyl-l-methionine (AdoMet) | 5.46 ± 0.01 | acs.org |

Development of Chemical Tools for Investigating Protein Arginine Methyltransferases (PRMTs)

The family of Protein Arginine Methyltransferases (PRMTs) is responsible for catalyzing the formation of MMA, ADMA, and symmetric dimethylarginine (SDMA). nih.gov Type I PRMTs (including PRMT1, PRMT4/CARM1, and PRMT6) are responsible for generating ADMA. portlandpress.comnih.gov PRMT1 is considered the major enzyme of this type, accounting for a large portion of ADMA formation in cells. nih.gov Chemical tools built using Fmoc-ADMA are fundamental to studying the activity, specificity, and biological roles of these enzymes. google.com

Synthetic peptides containing ADMA are used to generate specific antibodies that can recognize this modification only in a particular sequence context. epicypher.comnih.gov For example, an antibody named ASYM24 was developed by immunizing rabbits with an ADMA-containing peptide; this antibody specifically recognizes ADMA within certain proline-rich motifs and was used to show that the RNA-binding protein Sam68 is asymmetrically dimethylated in vivo. nih.gov These antibody probes are critical for detecting the downstream effects of PRMT activity in cells and tissues via techniques like Western blotting and immunofluorescence.

Moreover, ADMA-containing peptides serve as specific substrates or standards in assays designed to characterize the activity of individual PRMTs and the enzymes that may reverse the modification. acs.org The ability to synthesize peptide libraries with and without ADMA allows for high-throughput screening to determine the substrate specificity of different PRMT isozymes and to identify potent and selective inhibitors, which are sought after as potential therapeutic agents for diseases like cancer where PRMTs are often dysregulated. google.comacs.org

Self Assembly and Supramolecular Chemistry of Fmoc Peptides Broader Contextual Research

Molecular Driving Forces for Self-Assembly of Fmoc-Peptides

The spontaneous organization of Fmoc-peptides into ordered supramolecular structures is propelled by a combination of weak and reversible non-covalent interactions. frontiersin.orgresearchgate.net The primary forces at play include π-stacking, hydrogen bonding, and a combination of hydrophobic and ionic interactions. nih.govaalto.firesearchgate.net The balance and synergy among these forces dictate the final morphology and properties of the assembled nanostructures. nih.gov

The π-stacking interaction between the aromatic fluorenyl rings of the Fmoc groups is a dominant driving force for the self-assembly of these peptide conjugates. nih.govmanchester.ac.ukresearchgate.net This interaction involves the non-covalent association between the electron-rich π-orbitals of adjacent aromatic rings. nih.gov In aqueous environments, the hydrophobic nature of the Fmoc group promotes its sequestration from water, leading to the aggregation and stacking of these moieties, often forming the core of the resulting nanofibers. nih.gov

Computational and experimental studies have confirmed that π-stacking is crucial for initiating the assembly process. nih.govnih.gov For instance, fluorescence spectroscopy of Fmoc-diphenylalanine (Fmoc-FF) has been used to probe these interactions, revealing characteristic spectral shifts that indicate the close packing of the fluorenyl groups during self-assembly. researchgate.net These aromatic interactions are a key contributor to the stability of the final supramolecular structures, such as the nanocylindrical architecture proposed for Fmoc-FF, which is stabilized by lateral π-π interactions interlocking twisted anti-parallel β-sheets. mdpi.com The strength and geometry of these stacking interactions can be influenced by the specific amino acid sequence attached to the Fmoc group. nih.gov

| Interaction Type | Key Contributor | Consequence in Self-Assembly |

| π-Stacking | Fluorenyl rings of the Fmoc group | Initiation of aggregation, formation of a hydrophobic core |

| Hydrogen Bonding | Peptide backbone (amide and carbonyl groups) | Formation of β-sheet secondary structures, fiber elongation |

| Hydrophobic Interactions | Amino acid side chains, Fmoc group | Sequestration from water, stabilization of the assembly |

| Ionic/Electrostatic Interactions | Charged amino acid side chains (e.g., Arginine, Aspartic Acid) | Modulation of assembly based on pH and ionic strength |

Hydrogen bonding is another critical interaction that provides directionality and stability to the self-assembled structures of Fmoc-peptides. frontiersin.orgrsc.org These bonds primarily form between the amide (-NH) and carbonyl (-C=O) groups of the peptide backbones, leading to the formation of secondary structures reminiscent of those found in proteins, most notably β-sheets. manchester.ac.ukresearchgate.net In this arrangement, peptide chains align either in a parallel or anti-parallel fashion, creating a stable, extended network of hydrogen bonds that contributes to the elongation of the nanofibers. mdpi.com

The formation of these β-sheet-like structures is a common feature in the hydrogels formed by Fmoc-peptides and can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy and circular dichroism. nih.govrsc.org While some models emphasize the primacy of π-stacking, it is the hydrogen bonding network that often solidifies the fibrillar structure. rsc.org However, some research suggests that in certain Fmoc-dipeptides, such as Fmoc-dialanine, classic β-sheet hydrogen bonding may not be the most prevalent interaction, with inter-residue hydrogen bonding and hydrogen bonding with water molecules also playing significant roles in stabilizing the fibril structure. nih.govnih.gov

Beyond π-stacking and hydrogen bonding, both hydrophobic and ionic interactions play a significant role in the self-assembly of Fmoc-peptides. nih.govnih.govnih.gov Hydrophobic interactions arise from the tendency of nonpolar groups, including the Fmoc moiety and nonpolar amino acid side chains, to minimize contact with water. nih.govrsc.org This effect helps to drive the aggregation process and stabilize the core of the assembled nanostructures. mdpi.com

Ionic, or electrostatic, interactions become particularly important when the peptide sequence includes charged amino acid residues, such as arginine (positive charge) or aspartic acid (negative charge). aalto.fimdpi.com These interactions are highly dependent on the pH and ionic strength of the surrounding medium. rsc.org For instance, the self-assembly of Fmoc-arginine is influenced by electrostatic interactions between the positively charged guanidinium (B1211019) groups. aalto.firesearchgate.net At certain pH values, repulsive electrostatic forces can hinder aggregation, while attractive forces or the screening of charges by salt ions can promote it. mdpi.comrsc.org The interplay between hydrophobic and ionic forces is crucial for controlling the morphology and properties of the final supramolecular assemblies. rsc.org For example, in peptides containing both hydrophobic and charged residues, a balance must be struck to allow for both the hydrophobic-driven aggregation and the modulation by electrostatic forces. nih.govmdpi.com

Modulation of Self-Assembly Properties by Environmental Factors

The self-assembly of Fmoc-peptides is highly sensitive to external environmental conditions. Factors such as pH and temperature can be used to control the initiation, morphology, and stability of the resulting supramolecular structures. This responsiveness is a key feature for the development of "smart" biomaterials that can react to specific physiological cues. researchgate.netnih.gov

The pH of the aqueous solution is a critical parameter that can trigger or inhibit the self-assembly and gelation of Fmoc-peptides, particularly those containing ionizable amino acid residues. nih.govmdpi.com The ionization state of the C-terminal carboxylic acid group and the side chains of amino acids like aspartic acid, glutamic acid, lysine, and arginine is dictated by the pH. rsc.org

Changes in pH alter the net charge of the peptide, thereby modifying the electrostatic interactions between molecules. mdpi.com For many Fmoc-peptides, gelation is induced by lowering the pH. At a higher pH, the C-terminal carboxylate groups are deprotonated and negatively charged, leading to electrostatic repulsion that keeps the peptides soluble. researchgate.netacs.org Upon acidification, these groups become protonated, reducing electrostatic repulsion and allowing the other driving forces, like π-stacking and hydrogen bonding, to dominate, leading to aggregation and the formation of a hydrogel network. manchester.ac.ukresearchgate.net This pH-triggered mechanism has been demonstrated for a variety of Fmoc-dipeptides. frontiersin.org For example, Fmoc-diphenylalanine (Fmoc-FF) self-assembles at neutral or acidic pH but not at high pH. researchgate.net The self-assembly process can lead to significant shifts in the apparent pKa of the ionizable groups, as the local environment within the aggregated structure is different from that in bulk solution. nih.govresearchgate.netacs.org

| Fmoc-Peptide | Trigger for Gelation | pH Range/Condition | Structural Outcome |

| Fmoc-FF | pH reduction | < 8 | Entangled fibrils (high pH) to rigid ribbons (intermediate pH) |

| Fmoc-L2QG | pH variation | 5-8 | Twisted nanofibers, most pronounced twisting at pH 5 |

| Fmoc-L3QG | pH variation | 5-8 | Twisted fibers at low pH, transforming to wide, flat tapes at pH 8 |

| Fmoc-DIKVAV | pH reduction | ~9 | Hydrogel formation |

| Fmoc-DDDIKVAV | pH reduction | ~6 | Rigid hydrogel with nanofibrous architecture |

Temperature is another key environmental factor that can influence the stability and properties of Fmoc-peptide assemblies, particularly hydrogels. researchgate.net Many supramolecular hydrogels exhibit thermo-responsive behavior, undergoing a transition from a gel state to a solution (sol) state upon heating. researchgate.netudel.edu This gel-sol transition temperature is dependent on the specific peptide sequence and the strength of the non-covalent interactions holding the network together.

Heating provides thermal energy that can overcome the weak interactions (π-stacking, hydrogen bonding) responsible for maintaining the three-dimensional gel network, causing it to disassemble and the entrapped water to be released. researchgate.net This process is often reversible, with the hydrogel reforming upon cooling. Rheological studies, which measure the mechanical properties of the gels, are commonly used to characterize these temperature-dependent phase transitions. researchgate.net For example, temperature sweep experiments on hydrogels formed from various Fmoc-amino acids show a decrease in the storage modulus (G') as the temperature increases, indicating a weakening of the gel structure, eventually leading to a transition to a liquid-like state. researchgate.net This thermal responsiveness is an important property for applications where controlled release or injectability is desired. nih.gov

Influence of Counterions and Salt Forms on Supramolecular Structures

Counterions and the specific salt form of a molecule can profoundly impact the self-assembly process of Fmoc-derivatives. The presence of salts in the solution alters the ionic strength, which can either shield or enhance electrostatic interactions between the assembling molecules.

For a molecule like Fmoc-ADMA hydrochloride salt, the positively charged guanidinium group of the arginine derivative and the negatively charged chloride counterion play a critical role. The hydrochloride salt form ensures solubility in aqueous media. Research on other charged Fmoc-amino acids demonstrates that counterions can modulate the morphology and mechanical properties of the resulting supramolecular structures. For instance, studies on negatively charged Fmoc-tripeptides have shown that the addition of sodium chloride (NaCl) can trigger the formation of nanofibrillar hydrogels. rsc.org The Na+ ions interact with the charged peptide, reducing electrostatic repulsion and allowing the primary driving forces of π-π stacking and hydrogen bonding to dominate, leading to fibrillation. rsc.org

While no direct studies on this compound are available, it is hypothesized that the chloride counterion would influence the packing of the molecules. The ionic environment is a critical parameter that can be tuned to control the kinetics and thermodynamics of self-assembly. Procedures for preparing peptide hydrogels often involve exchanging trifluoroacetate (TFA) salts, common artifacts from synthesis, with hydrochloride salts to create a suitable environment for forming these materials.

Formation of Ordered Nanostructures (e.g., Fibrils, Hydrogels, Micelles)

The self-assembly of Fmoc-amino acids typically leads to the formation of various ordered nanostructures. The specific morphology is dictated by the amino acid side chain, pH, concentration, and the presence of salts.

Fibrils and Nanofibers: The most common structures formed are one-dimensional nanofibers, which arise from the hierarchical assembly of the Fmoc-amino acid monomers. These fibers are often characterized by a β-sheet-like arrangement, where intermolecular hydrogen bonds stabilize the peptide backbone alignment, and the Fmoc groups stack along the fibril axis.

Hydrogels: At sufficient concentrations, these nanofibers can entangle and immobilize large amounts of water, forming a three-dimensional network known as a hydrogel. These materials are of significant interest due to their structural similarity to the extracellular matrix. The properties of these gels, such as their stiffness and stability, are directly related to the density and morphology of the nanofibrillar network.

Micelles and Other Structures: Depending on the specific amphiphilic nature of the molecule, other structures like micelles or plate-like crystals can also form. For example, the related compound Fmoc-Arginine has been observed to self-assemble into plate-like crystals rather than the more common fibrous networks.

For this compound, the bulky and charged dimethylarginine side chain would be expected to influence the packing arrangement, potentially leading to distinct nanostructures compared to Fmoc-derivatives with smaller, uncharged side chains.

Investigative Applications in Biomaterials Research (e.g., Scaffolds, Coatings, Delivery Systems)

The self-assembled nanostructures derived from Fmoc-peptides are extensively investigated for a range of biomaterial applications due to their biocompatibility and tunable properties.

Scaffolds for Tissue Engineering: Hydrogels from Fmoc-peptides serve as promising three-dimensional scaffolds for cell culture. Their porous, hydrated structure mimics the natural cellular environment, supporting cell attachment, proliferation, and differentiation.

Drug Delivery Systems: The nanofibrillar network of hydrogels can encapsulate therapeutic molecules, allowing for their sustained and localized release. The release kinetics can be tuned by altering the properties of the gel network.

Antimicrobial Coatings: Certain Fmoc-peptide assemblies, particularly those containing cationic residues like arginine, have demonstrated inherent antimicrobial activity. They can disrupt bacterial cell membranes, making them candidates for anti-infective coatings on medical devices.

While direct applications of this compound have not been reported, peptides containing asymmetric dimethylarginine are studied for their role in cellular uptake. Therefore, materials derived from Fmoc-ADMA could be explored for applications in drug delivery and as biomaterials designed to interact specifically with cellular components that recognize this post-translational modification.

Advanced Characterization Techniques for Fmoc Adma and Modified Peptides in Research

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are invaluable for providing insights into the structural and conformational properties of Fmoc-ADMA and peptides containing this modified amino acid.

NMR spectroscopy is a powerful tool for the detailed structural analysis of Fmoc-ADMA and modified peptides at the atomic level. researchgate.netrsc.org 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, confirming the presence of the Fmoc group, the asymmetric dimethylarginine side chain, and the peptide backbone. For instance, in ¹H NMR spectra of Fmoc-protected amino acids, the protons of the fluorenyl group typically appear in the aromatic region. acs.org

2D NMR techniques, such as COSY, TOCSY, and ROESY, are employed to establish through-bond and through-space correlations between protons, which is crucial for sequencing the amino acids within a peptide and determining its conformation in solution. rsc.org For peptides containing Fmoc-ADMA, NMR can be used to study the impact of the dimethylarginine modification on the local and global peptide structure. Data from NMR studies can reveal details about the proximity of the Fmoc group to other parts of the molecule. researchgate.net

Table 1: Representative NMR Data for Fmoc-Amino Acid Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.20 - 7.80 | Aromatic protons of the Fmoc group |

| ¹H | 4.10 - 4.50 | CH and CH₂ protons of the Fmoc group |

| ¹H | 2.50 (DMSO-d₆) | Residual solvent peak |

| ¹³C | ~170 | Carbonyl carbon of the amino acid |

| ¹³C | ~140 | Quaternary carbons of the Fmoc group |

| ¹³C | 120 - 130 | Aromatic carbons of the Fmoc group |

| ¹³C | ~65 | CH of the Fmoc group |

| ¹³C | ~45 | CH₂ of the Fmoc group |

| ¹³C | 39.5 (DMSO-d₆) | Residual solvent peak |

Note: Specific chemical shifts can vary depending on the solvent and the specific amino acid derivative. rsc.orgwiley-vch.de

UV-Vis spectroscopy is routinely used to quantify the concentration of Fmoc-containing compounds. The fluorenyl group of the Fmoc moiety has a characteristic strong absorbance maximum around 265 nm, with shoulders often appearing at approximately 288 nm and 300 nm. semanticscholar.orgnih.gov This property is also exploited during solid-phase peptide synthesis (SPPS) to monitor the deprotection of the Fmoc group, which releases a dibenzofulvene-piperidine adduct that absorbs strongly at around 301 nm. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides. nih.govrsc.org In the far-UV region (190-250 nm), CD spectra provide information about the presence of α-helices, β-sheets, and random coil structures. While the Fmoc group itself can contribute to the CD signal, analysis of the peptide backbone region can reveal the conformational impact of incorporating ADMA. rsc.orgsemanticscholar.org The aromatic region of the CD spectrum can also provide information on the environment of the fluorenyl group. acs.org

Table 2: Typical UV-Vis and CD Spectral Features for Fmoc-Peptides

| Technique | Wavelength Range | Observed Feature | Structural Interpretation |

| UV-Vis | 250 - 310 nm | Absorbance maxima ~265, 290, 300 nm | Presence of the Fmoc chromophore. semanticscholar.orgnih.govrsc.org |

| CD (Far-UV) | 190 - 250 nm | Negative/positive bands | Secondary structure (α-helix, β-sheet, random coil). nih.gov |

| CD (Near-UV) | 250 - 350 nm | Signals from aromatic residues | Tertiary structure and environment of the Fmoc group. acs.org |

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying characteristic functional groups and secondary structures in peptides. The amide I band (1600-1700 cm⁻¹) is especially sensitive to the peptide's secondary structure. For example, β-sheet structures typically show a strong band in the 1620-1640 cm⁻¹ region. acs.orgacs.org The presence of the Fmoc group can introduce additional bands, and care must be taken in interpreting the spectra. acs.orgrsc.org Fourier Transform Infrared (FTIR) spectroscopy is often used to characterize the final peptide and to confirm the presence of the ADMA modification. wiley-vch.de

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and purity assessment of Fmoc-ADMA hydrochloride salt and its corresponding peptides. semanticscholar.orgacs.org HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental composition. semanticscholar.org This is crucial for confirming the successful synthesis and incorporation of the asymmetrically dimethylated arginine residue.